

# 1H NMR and 13C NMR analysis of Tert-butyl 4-vinylpiperidine-1-carboxylate

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## Compound of Interest

Compound Name: *Tert-butyl 4-vinylpiperidine-1-carboxylate*

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## Navigating the NMR Landscape of N-Boc Piperidines: A Comparative Guide

For researchers and professionals in drug development and organic synthesis, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique for elucidating the intricate architecture of novel chemical entities. This guide provides a comparative analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data of **tert-butyl 4-vinylpiperidine-1-carboxylate** and a closely related analogue, tert-butyl 4-allylpiperidine-1-carboxylate, offering valuable insights for the characterization of substituted piperidine scaffolds.

While comprehensive, publicly available experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **tert-butyl 4-vinylpiperidine-1-carboxylate** is limited, this guide presents the detailed spectral analysis of its allyl analogue. This comparison serves as a robust framework for scientists working with similar vinyl or allyl-substituted piperidine derivatives, facilitating the interpretation of their own experimental data.

## Comparative NMR Data Analysis

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for tert-butyl 4-allylpiperidine-1-carboxylate. This data provides a benchmark for the chemical shifts and coupling constants expected for similar N-Boc protected piperidine systems.

Table 1: <sup>1</sup>H NMR Data for Tert-butyl 4-allylpiperidine-1-carboxylate

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
H-7	5.88-5.78	m	-	1H
H-8	5.05-4.99	m	-	2H
H-2ax, H-6ax	~4.0 (broad)	br s	-	2H
H-2eq, H-6eq	2.67	t	12.0	2H
H-4	1.98	d	7.2	2H
H-5ax, H-3ax	1.66	d	12.0	2H
H-5eq, H-3eq	1.08	qd	12.0, 4.0	2H
Boc (t-butyl)	1.45	s	-	9H

Table 2: <sup>13</sup>C NMR Data for Tert-butyl 4-allylpiperidine-1-carboxylate

Carbon Assignment	Chemical Shift (δ) ppm
C=O	154.9
C(CH <sub>3</sub> ) <sub>3</sub> (quaternary)	79.1
C-7	136.9
C-8	116.1
C-2, C-6	44.1
C-4	39.9
C-5, C-3	31.9
C(CH <sub>3</sub> ) <sub>3</sub> (methyls)	28.5

## Experimental Protocol for NMR Analysis

The following is a generalized protocol for the acquisition of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for small organic molecules like the piperidine derivatives discussed.

#### 1. Sample Preparation:

- Weigh 5-10 mg of the purified compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). Chloroform-d ( $\text{CDCl}_3$ ) is a common choice for non-polar to moderately polar compounds.
- Transfer the solution to a clean, dry 5 mm NMR tube.

#### 2. NMR Spectrometer Setup:

- The data presented for the allyl derivative was acquired on a 400 MHz spectrometer.
- The spectrometer should be properly shimmed to ensure a homogeneous magnetic field.

#### 3. $^1\text{H}$ NMR Acquisition Parameters:

- Pulse Sequence: A standard single-pulse experiment.
- Number of Scans: Typically 8 to 16 scans for sufficient signal-to-noise ratio.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).
- Referencing: The residual solvent peak is used as an internal standard (e.g.,  $\text{CDCl}_3$  at 7.26 ppm).

#### 4. $^{13}\text{C}$ NMR Acquisition Parameters:

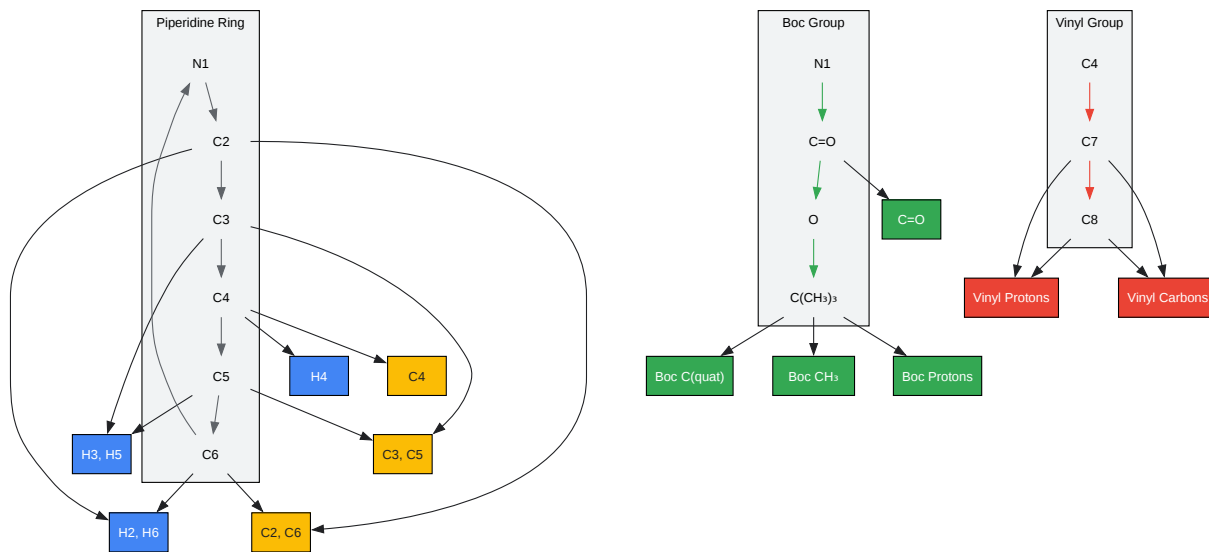
- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: A larger number of scans is typically required due to the low natural abundance of  $^{13}\text{C}$  (e.g., 1024 scans or more).

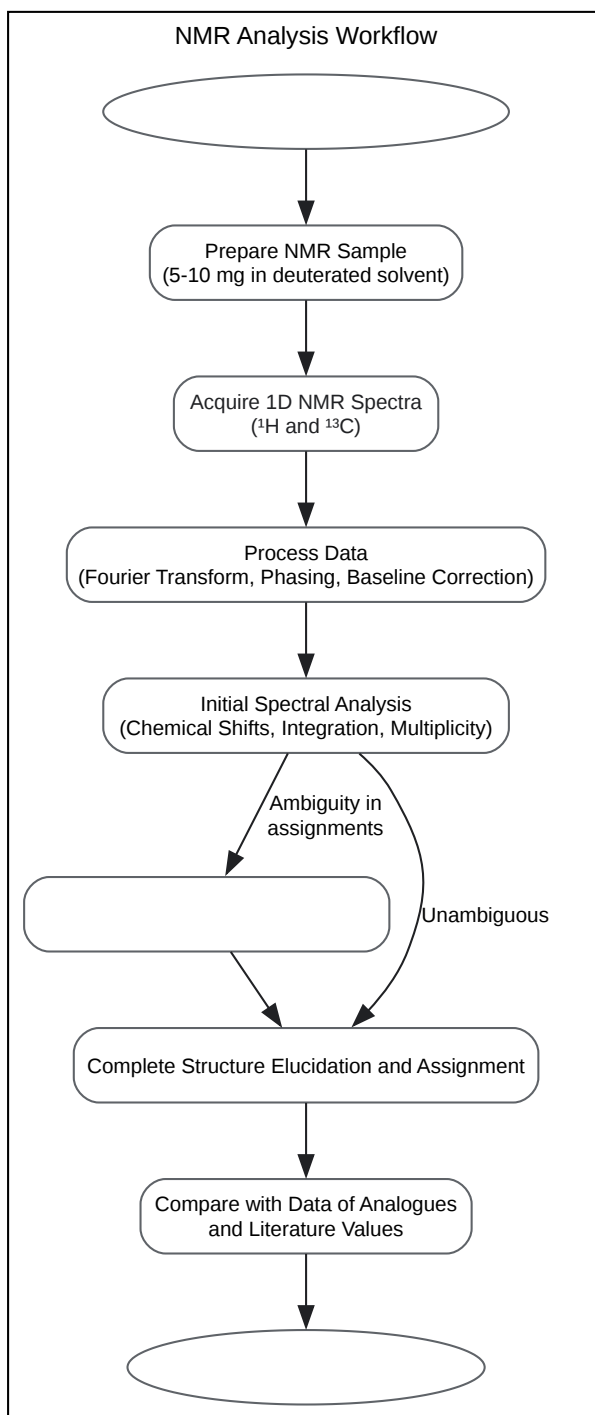
- Relaxation Delay: 2-5 seconds.
- Spectral Width: A range that covers all expected carbon signals (e.g., 0-220 ppm).
- Referencing: The solvent peak is used as an internal standard (e.g., the central peak of the CDCl<sub>3</sub> triplet at 77.16 ppm).

## Structural Elucidation and Key NMR Correlations

The structure of **tert-butyl 4-vinylpiperidine-1-carboxylate** and the key NMR correlations that would be expected can be visualized. The diagram below illustrates the molecular structure and highlights the protons and carbons that give rise to the characteristic NMR signals.

Tert-butyl 4-vinylpiperidine-1-carboxylate Structure





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